REACTION_CXSMILES
|
O.O.O.O.O.O.O.O.O.[C:10]([O-:22])(=[O:21])[CH2:11][C:12]([CH2:17][C:18]([O-:20])=[O:19])([C:14]([O-:16])=[O:15])[OH:13].[Mg+2:23].[Mg+2].[Mg+2].[C:26]([O-:38])(=[O:37])[CH2:27][C:28]([CH2:33][C:34]([O-:36])=[O:35])([C:30]([O-:32])=[O:31])[OH:29].[Mg]>>[C:10]([O-:22])(=[O:21])[CH2:11][C:12]([CH2:17][C:18]([O-:20])=[O:19])([C:14]([O-:16])=[O:15])[OH:13].[Mg+2:23].[Mg+2:23].[Mg+2:23].[C:26]([O-:38])(=[O:37])[CH2:27][C:28]([CH2:33][C:34]([O-:36])=[O:35])([C:30]([O-:32])=[O:31])[OH:29] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13,15.16.17.18.19|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Mg+2].[Mg+2].[Mg+2].C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
Mg
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After retention of two days
|
Duration
|
2 d
|
Name
|
Tri Magnesium Citrate
|
Type
|
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Mg+2].[Mg+2].[Mg+2].C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.O.O.O.O.O.O.O.O.[C:10]([O-:22])(=[O:21])[CH2:11][C:12]([CH2:17][C:18]([O-:20])=[O:19])([C:14]([O-:16])=[O:15])[OH:13].[Mg+2:23].[Mg+2].[Mg+2].[C:26]([O-:38])(=[O:37])[CH2:27][C:28]([CH2:33][C:34]([O-:36])=[O:35])([C:30]([O-:32])=[O:31])[OH:29].[Mg]>>[C:10]([O-:22])(=[O:21])[CH2:11][C:12]([CH2:17][C:18]([O-:20])=[O:19])([C:14]([O-:16])=[O:15])[OH:13].[Mg+2:23].[Mg+2:23].[Mg+2:23].[C:26]([O-:38])(=[O:37])[CH2:27][C:28]([CH2:33][C:34]([O-:36])=[O:35])([C:30]([O-:32])=[O:31])[OH:29] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13,15.16.17.18.19|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Mg+2].[Mg+2].[Mg+2].C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
Mg
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After retention of two days
|
Duration
|
2 d
|
Name
|
Tri Magnesium Citrate
|
Type
|
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Mg+2].[Mg+2].[Mg+2].C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |